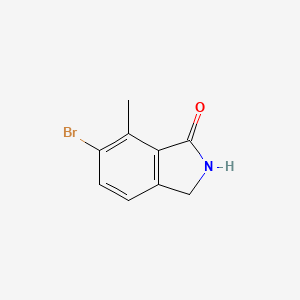

6-Bromo-7-methylisoindolin-1-one

Overview

Description

6-Bromo-7-methylisoindolin-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the isoindolinone family, which has been extensively studied for its diverse range of biological activities. In

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

6-Bromo-7-methylisoindolin-1-one may not have been directly highlighted in the available literature, but related research on analytical methods used in determining antioxidant activity offers insights into potential applications. The review by Munteanu and Apetrei (2021) discusses various tests for assessing antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on hydrogen atom transfer and electron transfer reactions, are crucial for analyzing the antioxidant capacity of complex samples, which could be relevant for studying the properties of this compound in future research (Munteanu & Apetrei, 2021).

Development of Therapeutics

The therapeutic potential of tetrahydroisoquinolines (THIQs), a related category of compounds, has been extensively reviewed, highlighting their role in cancer, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Singh and Shah (2017) cover patents on THIQ derivatives, suggesting that similar scaffolds like this compound could be researched for their multifunctional therapeutic activities. This encompasses a wide range of applications from drug discovery to the development of novel treatments for infectious diseases (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Properties

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with this compound, indicates significant neuroprotective, antiaddictive, and antidepressant-like activities. Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) discuss the compound's pharmacology, suggesting its potential in treating neurodegenerative diseases and mental health disorders. This evidence points towards the possibility of this compound being researched for similar neuropharmacological applications (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Environmental and Toxicological Research

While the direct applications of this compound in environmental sciences were not highlighted, related studies on the environmental concentrations and toxicology of compounds like 2,4,6-tribromophenol (Koch & Sures, 2018) provide a framework for understanding how such compounds can be assessed for environmental impact and safety. These studies focus on the occurrence, toxicokinetics, and toxicodynamics in the environment, suggesting areas where this compound could be evaluated (Koch & Sures, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Bromo-7-methylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is essential for the compound’s inhibitory action .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By targeting and inhibiting CDK7, the compound can disrupt cell cycle progression, which can lead to the inhibition of cell proliferation, particularly in cancer cells .

Properties

IUPAC Name |

6-bromo-7-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDKEYQJBHVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)

![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)